

Limited Early Research on Clematichinenoside C Necessitates Focus on Closely Related Analogue

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Compound of Interest		
Compound Name:	Clematichinenoside C	
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Initial investigations into the pharmacological profile of **Clematichinenoside C** have yielded limited publicly available data. This technical guide acknowledges the current scarcity of indepth research on **Clematichinenoside C**. **Clematichinenoside C** has been identified in plant species such as Clematis chinensis and Clematis terniflora[1]. However, a comprehensive body of early research detailing its specific pharmacological activities is not yet available.

In contrast, a closely related triterpenoid saponin isolated from the same plant genus, Clematichinenoside AR (also known as AR-6), has been the subject of extensive pharmacological investigation. Given the shared chemical class and origin, this guide will provide a comprehensive overview of the well-documented pharmacological profile of Clematichinenoside AR, as it is likely to be of significant interest to researchers in this field. The following sections detail the experimental findings, protocols, and mechanistic pathways associated with Clematichinenoside AR.

In-Depth Pharmacological Profile of Clematichinenoside AR

Clematichinenoside AR (CAR), a triterpene saponin, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases and cancer. Early research has focused on its anti-inflammatory, anti-angiogenic, and cytotoxic effects.



Anti-inflammatory and Anti-arthritic Activities

Clematichinenoside AR has been extensively studied for its potent anti-inflammatory and immunomodulatory properties, primarily in the context of rheumatoid arthritis (RA)[2].



Parameter	Model/Cell Line	Treatment/C oncentratio n	Observed Effect	Significanc e	Reference
Paw Swelling	Collagen- Induced Arthritis (CIA) Rats	8, 16, 32 mg/kg (intragastric)	Significant suppression of hind paw swelling at 32 mg/kg.	p < 0.01	[3]
Body Weight Loss	Collagen- Induced Arthritis (CIA) Rats	32 mg/kg (intragastric)	Inhibition of body weight loss.	p < 0.01	[3]
TNF-α, PI3K, p-Akt Expression	Synovium of CIA Rats	8, 16, 32 mg/kg	Significant reduction in protein expression.	p < 0.01	[3]
TNF-α, PI3K, p-Akt mRNA Expression	Synovium of CIA Rats	8, 16, 32 mg/kg	Significant decrease in mRNA levels.	p < 0.01	[3]
IL-6 and IL-8 Secretion	rhTNF-α- stimulated MH7A cells	Not specified	Significant decrease in secretion.	-	[2]
MMP-1 Production	rhTNF-α- stimulated MH7A cells	Not specified	Attenuation of production.	-	[2]
TNF-α and IL-1β Serum Levels	Collagen- Induced Arthritis (CIA) Rats	8, 16, 32 mg/kg	Marked lowering of pro- inflammatory cytokines.	-	[4]
NF-κB p65, TNF-α, COX- 2 Expression	Synovial membrane of CIA rats	8, 16, 32 mg/kg	Significant inhibition of expression.	-	[4]



Collagen-Induced Arthritis (CIA) in Rats:

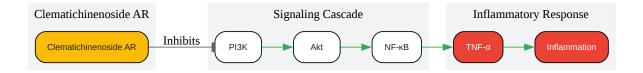
- Animals: Male Wistar rats (110-130 g) or female Sprague-Dawley rats were used[4][5].
- Induction: Rats were immunized with chicken type II collagen (CII)[4].
- Treatment: Clematichinenoside AR (8, 16, and 32 mg/kg) was administered intragastrically for a specified duration (e.g., 7 days) after the onset of arthritis[3][4].
- Evaluation: Arthritis progression was evaluated by measuring paw swelling and body weight. Histopathological changes in the joints were also assessed[3][4].
- Biochemical Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-1β) were measured by ELISA. The expression of proteins (NF-κB p65, TNF-α, COX-2, PI3K, p-Akt) and their corresponding mRNAs in the synovial tissue was determined by Western blot and RT-PCR, respectively[3][4].

In Vitro Anti-inflammatory Assays:

- Cell Lines: Human RA-derived fibroblast-like synoviocyte MH7A cells and TNF-α-sensitive murine fibroblast L929 cells were used[2].
- Stimulation: MH7A cells were stimulated with recombinant human TNF- α (rhTNF- α)[2].
- Treatment: Cells were treated with Clematichinenoside AR at various concentrations.
- Analysis: Secretion of IL-6 and IL-8 was measured by ELISA. Production of MMP-1 was also assessed. Cell viability and apoptosis were evaluated using assays such as Annexin V-FITC/PI double-staining[2].

Clematichinenoside AR exerts its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the downregulation of the PI3K/Akt signaling pathway, which subsequently inhibits the activation of the transcription factor NF- κ B. This leads to a reduction in the expression of pro-inflammatory cytokines like TNF- α [3][5].





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Clematichinenoside AR inhibits the PI3K/Akt/NF-kB signaling pathway.

Anti-angiogenic Effects

Recent studies have highlighted the role of Clematichinenoside AR in inhibiting angiogenesis, a critical process in the pathology of rheumatoid arthritis and cancer[6].

In Vivo Angiogenesis Assessment:

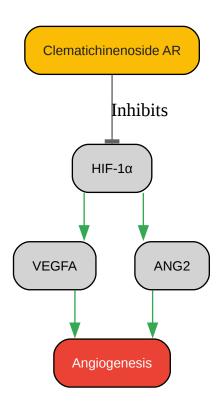
- Model: Collagen-induced arthritis (CIA) in rats[6].
- Analysis: Immunohistochemistry and immunofluorescence were used to assess angiogenesis in the synovial tissue[6].

In Vitro Angiogenesis Assays:

- Cell Models: A co-culture model of RA fibroblast-like synoviocytes (FLSs) and human umbilical vein endothelial cells (HUVECs) was established[6].
- Assays: Tube formation assays were conducted to evaluate the anti-angiogenic activity. Cell
 proliferation, migration, and invasion were assessed using EdU-Hoechst staining, wound
 healing assays, and transwell assays, respectively. Apoptosis was measured by flow
 cytometry and TUNEL assays[6].
- Mechanism of Action: Western blot and RT-qPCR were used to determine the expression of key proteins and genes in the HIF-1α/VEGFA/ANG2 axis. Molecular docking and molecular dynamics simulations were performed to confirm the binding affinity of Clematichinenoside AR to HIF-1α[6].



Clematichinenoside AR has been shown to inhibit synovial angiogenesis by targeting the HIF- 1α /VEGFA/ANG2 axis. It directly binds to HIF- 1α , inhibiting its expression and subsequently downregulating the expression of VEGFA, VEGFR2, and ANG2, which are crucial for new blood vessel formation[6].



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Inhibition of the HIF- 1α /VEGFA/ANG2 axis by Clematichinenoside AR.

Effects on Atherosclerosis

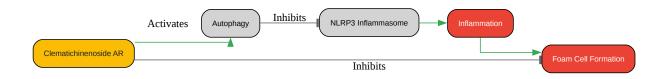
Clematichinenoside AR has also been investigated for its potential role in mitigating atherosclerosis by affecting foam cell formation and inflammation in macrophages[7].

- In Vitro Model: RAW264.7 macrophages were induced to form foam cells by exposure to oxidized low-density lipoprotein (ox-LDL)[7].
- Assays: Cell viability was assessed using the CCK-8 assay. Foam cell formation was
 detected by Oil Red O staining. Cholesterol levels were quantified using commercial kits.
 The expression of inflammatory cytokines was measured by ELISA. Western blot and



immunofluorescence were used to detect the expression of relevant proteins, including those involved in autophagy and the NLRP3 inflammasome[7].

Clematichinenoside AR inhibits the formation of foam cells and cholesterol accumulation in macrophages by upregulating ABCA1/ABCG1, which promotes cholesterol efflux. It also reduces the production of inflammatory cytokines by inhibiting the activation of the NLRP3 inflammasome and inducing autophagy[7].



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Clematichinenoside AR's role in autophagy activation and inflammation inhibition.

Conclusion

While early research on the pharmacological profile of **Clematichinenoside C** is sparse, the extensive studies on its analogue, Clematichinenoside AR, provide a solid foundation for understanding the therapeutic potential of this class of compounds. The well-documented anti-inflammatory, anti-angiogenic, and anti-atherosclerotic effects of Clematichinenoside AR, along with its elucidated mechanisms of action, highlight it as a promising candidate for further drug development. Future research is warranted to determine if **Clematichinenoside C** possesses a similar pharmacological profile and to explore its potential therapeutic applications.

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